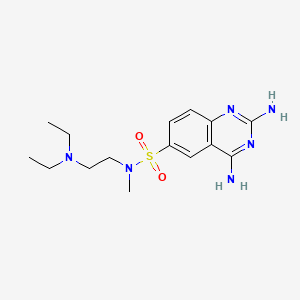
2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines.
Sulfonation: Introduction of the sulfonic acid group using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Diethylamino-Ethyl Group: This step may involve alkylation reactions using diethylamine and suitable alkylating agents.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-quinazoline-6-sulfonic acid: Lacks the diethylamino-ethyl and methyl groups.
Quinazoline-6-sulfonic acid derivatives: Various derivatives with different substituents.
Uniqueness
The presence of the diethylamino-ethyl and methyl groups in 2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide may confer unique properties, such as increased solubility, enhanced biological activity, or specific binding affinity to targets.
Properties
CAS No. |
92144-23-5 |
|---|---|
Molecular Formula |
C15H24N6O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,4-diamino-N-[2-(diethylamino)ethyl]-N-methylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H24N6O2S/c1-4-21(5-2)9-8-20(3)24(22,23)11-6-7-13-12(10-11)14(16)19-15(17)18-13/h6-7,10H,4-5,8-9H2,1-3H3,(H4,16,17,18,19) |
InChI Key |
ZASPIZCAIKPDBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


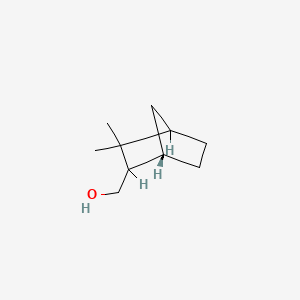
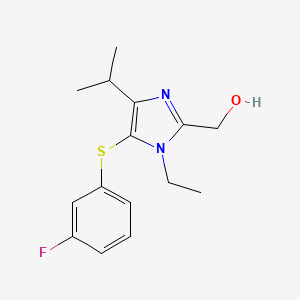
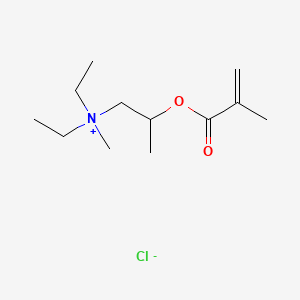
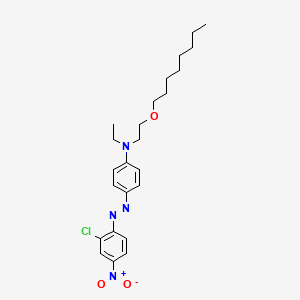

![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
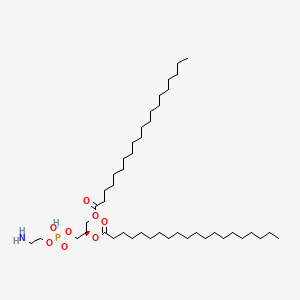
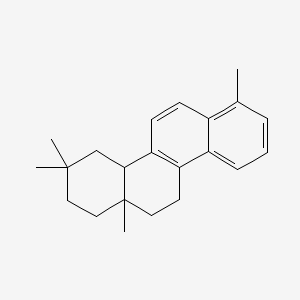
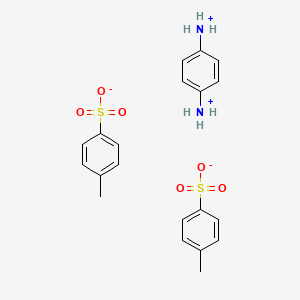
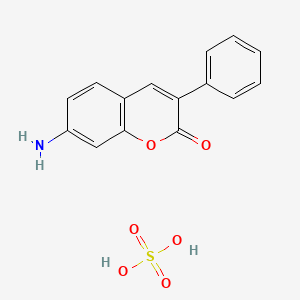
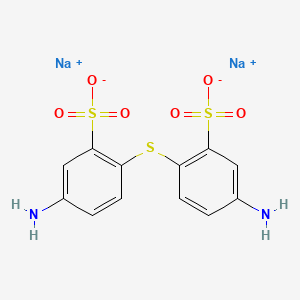


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
